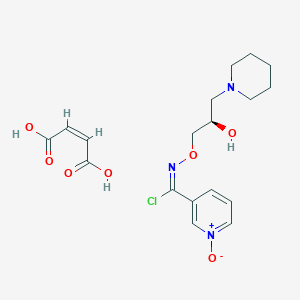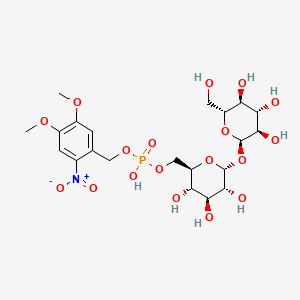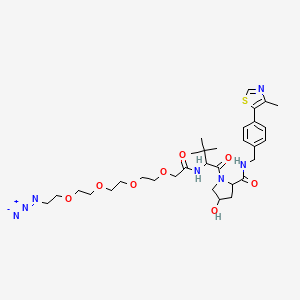
(S,R,S)-Ahpc-peg2-N3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-Ahpc-peg2-N3 is a chiral compound with specific stereochemistry, denoted by the (S,R,S) configuration. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity. The presence of the azide group (N3) and the polyethylene glycol (PEG) linker makes it particularly useful in bioconjugation and click chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-peg2-N3 typically involves multiple steps, starting from commercially available starting materials. The process generally includes:
Formation of the chiral center: This step involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Introduction of the PEG linker: Polyethylene glycol is attached to the chiral core through etherification or esterification reactions.
Azide group introduction: The azide group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and rigorous quality control measures are essential to maintain the stereochemical purity and overall quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-Ahpc-peg2-N3 undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Substitution Reactions: Sodium azide and other nucleophiles.
Reduction Reactions: Hydrogen gas and palladium catalysts.
Major Products
Click Chemistry: Triazole derivatives.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Amine derivatives.
Applications De Recherche Scientifique
(S,R,S)-Ahpc-peg2-N3 is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems due to the biocompatibility of the PEG linker.
Industry: Applied in the development of new materials and surface modifications.
Mécanisme D'action
The mechanism of action of (S,R,S)-Ahpc-peg2-N3 is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, which can link various molecules together. This property is exploited in bioconjugation and drug delivery systems to create stable and functional complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(R,S,R)-Ahpc-peg2-N3: Similar structure but different stereochemistry.
(S,S,S)-Ahpc-peg2-N3: All stereocenters have the same configuration.
(R,R,R)-Ahpc-peg2-N3: All stereocenters have the opposite configuration.
Uniqueness
(S,R,S)-Ahpc-peg2-N3 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the PEG linker also enhances its solubility and biocompatibility, making it particularly useful in biological and medical applications.
Propriétés
Formule moléculaire |
C28H39N7O6S |
|---|---|
Poids moléculaire |
601.7 g/mol |
Nom IUPAC |
1-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37) |
Clé InChI |
SDSUWMZOAFJCPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one](/img/structure/B10800880.png)
![5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine;methane](/img/structure/B10800883.png)


![N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B10800913.png)




![5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione](/img/structure/B10800947.png)




